![molecular formula C15H12Cl2N2OS B5505683 2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)

2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

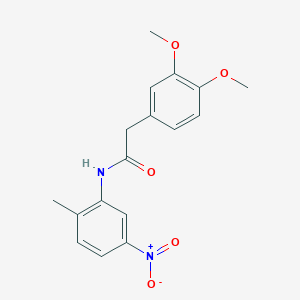

This compound is part of a broader class of benzamide derivatives known for their diverse chemical and physical properties, which have been widely studied for their potential applications in various fields of chemistry and materials science. Although specific studies on 2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide itself are not directly found, related research provides insights into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related benzamide compounds involves several steps, including the reaction of carbonyl chlorides with amines and subsequent modifications. For instance, a similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was synthesized and characterized through spectroscopic methods and crystal structure analysis, indicating a typical approach that might be adapted for our compound of interest (Saeed et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives often involves X-ray crystallography, spectroscopic methods (IR, NMR), and mass spectrometry. These techniques reveal the crystal packing, molecular conformation, and intramolecular interactions critical to understanding the compound's behavior and reactivity. For example, the structural characterization of a similar benzamide derivative provided insights into its crystalline structure and intramolecular hydrogen bonding (Saeed et al., 2012).

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, including condensation, cyclization, and nucleophilic substitution, depending on the functional groups present. These reactions are fundamental for modifying the compound's structure to achieve desired properties or functionalities. The chemical behavior towards nitrogen nucleophiles and the reaction with aromatic amines, hydroxylamine hydrochloride, and acid chlorides to give various substituted products illustrates the compound's reactivity profile (Naganagowda & Petsom, 2011).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystal structure, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in different solvents and conditions. The crystallization in a specific space group with detailed unit cell dimensions, as observed in related compounds, provides valuable information on the physical characteristics (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with various nucleophiles and the ability to undergo different types of chemical reactions, define the compound's utility in synthetic chemistry. Studies on similar benzamide derivatives highlight their chemical versatility and potential for generating a wide range of products with diverse biological and physical properties (Naganagowda & Petsom, 2011).

Aplicaciones Científicas De Investigación

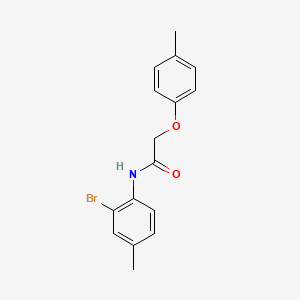

Chemical Synthesis and Characterization

Compounds similar to "2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide" have been synthesized and characterized, offering insights into their structural and spectroscopic properties. For instance, Saeed et al. (2010) synthesized and characterized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, detailing its crystal structure through spectroscopic techniques and X-ray diffraction, which could provide a foundation for understanding similar compounds (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemoselective N-benzoylation

Research on chemoselective N-benzoylation using benzoylisothiocyanates, as described by Singh et al. (2017), demonstrates the potential for selective chemical transformations in compounds with amine and carbonothioyl functional groups. This process leads to products of biological interest, highlighting a method for functionalizing similar structures (Singh, Lakhan, & Singh, 2017).

Antimicrobial Activity

Compounds with structures incorporating benzothiophene and quinazolinone derivatives have been studied for their antimicrobial properties. Naganagowda and Petsom (2011) synthesized various 3-substituted quinazolinones and screened them for antibacterial and antifungal activities, indicating a potential application area for similar compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Anticancer Activity

Yılmaz et al. (2015) investigated indapamide derivatives, including compounds with [(substitutedamino)carbonothioyl] functional groups, for their proapoptotic activity against melanoma cell lines, demonstrating significant growth inhibition. This research suggests that similar compounds could have potential applications in cancer treatment (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Insecticidal Activity

Schaefer et al. (1978) reported on substituted benzamides with promising activity against mosquitoes, indicating the potential of such compounds in controlling larval populations and offering a non-traditional application area for chemical research (Schaefer, Miura, Wilder, & Mulligan, 1978).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2OS/c1-9-11(16)7-4-8-13(9)18-15(21)19-14(20)10-5-2-3-6-12(10)17/h2-8H,1H3,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPQXAQZTIEDNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)

![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)

![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)

![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)

![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)